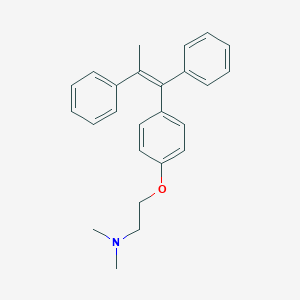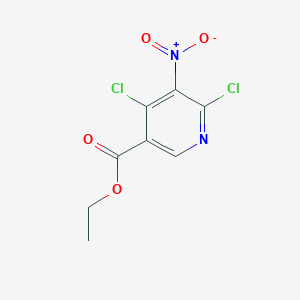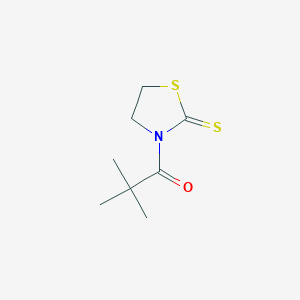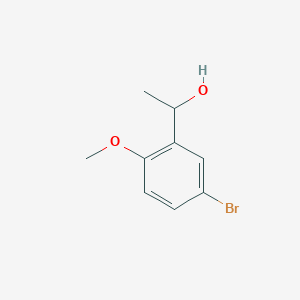
1-(5-Bromo-2-methoxyphenyl)ethanol
Übersicht
Beschreibung
“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .Physical And Chemical Properties Analysis
The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .Wissenschaftliche Forschungsanwendungen
1. Metabolic Analysis and Pathways
The compound "1-(5-Bromo-2-methoxyphenyl)ethanol" and its structural variants have been a subject of metabolic analysis. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to the compound , has been studied for its in vivo metabolism in rats. Identified metabolites include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, highlighting the compound's involvement in complex metabolic pathways (Kanamori et al., 2002). This study provides insights into the metabolic transformations that compounds structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol" may undergo in biological systems.
2. Enzymatic Biocatalysis
Enantiopure forms of structurally related compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts like Lactobacillus senmaizuke. This process was optimized using the Box–Behnken design-based model, demonstrating the potential of enzymatic systems in synthesizing and manipulating compounds structurally akin to "1-(5-Bromo-2-methoxyphenyl)ethanol" for pharmaceutical applications (Kavi et al., 2021).
3. Chemical Synthesis and Modification
The compound has also been a focus in chemical synthesis studies, where its structural analogs have been modified to yield various derivatives with potential pharmaceutical applications. For instance, the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-methoxynaphthalene was achieved with a high yield, illustrating the compound's flexibility for chemical modifications and its potential in drug synthesis (Shuai, 2003).
Applications in Pharmaceutical Synthesis
1. Pharmaceutical Intermediate Synthesis
The compound and its derivatives have been employed as intermediates in the synthesis of pharmaceuticals. For instance, the enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol", has significant implications in the production of various drug intermediates, such as antihistamines and cycloalkyl[b]indoles (Kavi et al., 2021).
2. Chiral Building Blocks for Bioactive Compounds
Enantiomerically enriched forms of the compound have been identified as crucial chiral building blocks for the synthesis of bioactive compounds. This highlights the role of "1-(5-Bromo-2-methoxyphenyl)ethanol" and its derivatives in the development of new, potentially therapeutic molecules (Fuglseth et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYFLFXINLLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501902 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)ethanol | |
CAS RN |
16602-17-8 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


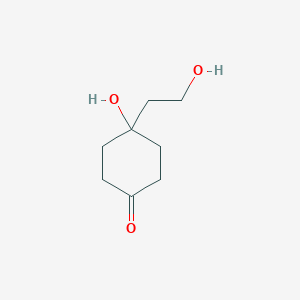
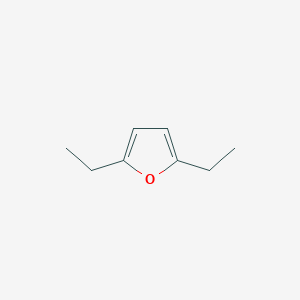
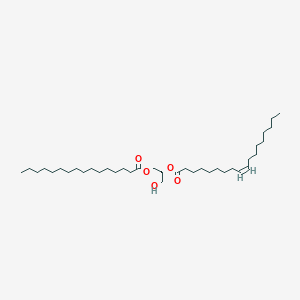
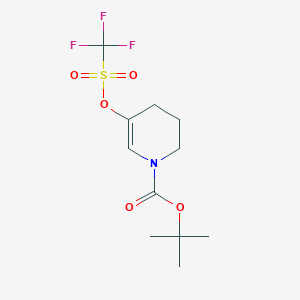
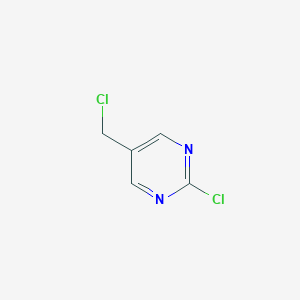
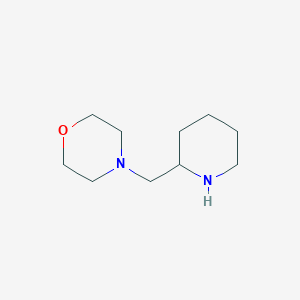

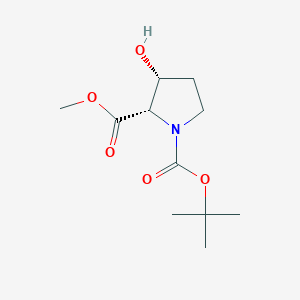
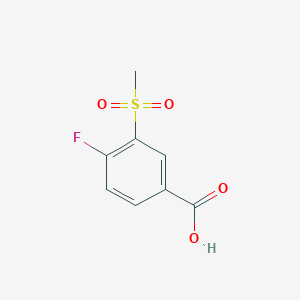
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
